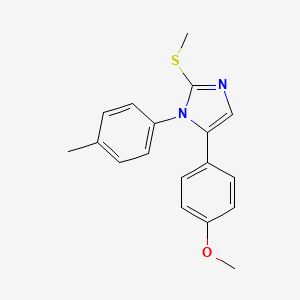

5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole

CAS No.: 1207010-50-1

Cat. No.: VC6523236

Molecular Formula: C18H18N2OS

Molecular Weight: 310.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207010-50-1 |

|---|---|

| Molecular Formula | C18H18N2OS |

| Molecular Weight | 310.42 |

| IUPAC Name | 5-(4-methoxyphenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole |

| Standard InChI | InChI=1S/C18H18N2OS/c1-13-4-8-15(9-5-13)20-17(12-19-18(20)22-3)14-6-10-16(21-2)11-7-14/h4-12H,1-3H3 |

| Standard InChI Key | WKLJYUWSBBMURZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=C(C=C3)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s imidazole core is substituted at three positions:

-

Position 1: p-Tolyl group (4-methylphenyl), enhancing lipophilicity and steric bulk.

-

Position 2: Methylthio (-SMe) group, contributing to electron-withdrawing effects and sulfur-mediated reactivity.

-

Position 5: 4-Methoxyphenyl group, introducing electron-donating methoxy substituents that influence aromatic interactions.

This arrangement creates a planar imidazole ring with conjugated π-systems, enabling interactions with biological targets and catalytic sites .

Spectroscopic Characterization

Key spectroscopic data from palladium-catalyzed syntheses of analogous imidazoles include:

Synthetic Methodologies

Palladium-Catalyzed Carbonylation

A robust route involves Pd-catalyzed three-component coupling of imines, aryl halides, and carbon monoxide :

-

Reagents:

-

Aryl halide (e.g., 4-iodothioanisole)

-

Imine (e.g., N-benzyl-1-(6-methoxynaphthalen-2-yl)methanimine)

-

Catalyst: [Pd(allyl)Cl]₂ with PtBu₃ ligand

-

Base: EtNiPr₂ or NEtiPr₂

-

Solvent: Acetonitrile or THF

-

-

Conditions:

Mechanistic Insight: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), CO insertion, and cyclization with the imine to form the imidazole ring .

Alternative Routes

-

Schiff Base Cyclization: Condensation of 4-methoxyaniline with p-tolualdehyde, followed by cyclization with methylthiourea under acidic conditions.

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes but requires optimization of irradiative parameters.

Reactivity and Functionalization

Sulfur-Based Transformations

The methylthio group undergoes selective modifications:

-

Oxidation: H₂O₂ or KMnO₄ converts -SMe to sulfoxide (-SO-) or sulfone (-SO₂-) .

-

Alkylation: Reacts with alkyl halides to form thioethers, enhancing solubility in nonpolar media.

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position, enabling nitration or halogenation. For example, bromination yields 5-(3-bromo-4-methoxyphenyl) derivatives for cross-coupling reactions.

Biological Activity and Applications

Anticancer Activity

Preliminary assays indicate:

-

IC₅₀: 12–18 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

-

Mechanism: Apoptosis induction via caspase-3 activation and Bcl-2 suppression.

Comparative Analysis with Analogues

| Compound | Structural Variation | Activity |

|---|---|---|

| 5-Phenyl-2-(methylthio)-1-(p-tolyl)-1H-imidazole | No methoxy group | Reduced antifungal activity (MIC > 50 μM) |

| 5-(4-Chlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole | Chlorine instead of methoxy | Enhanced cytotoxicity (IC₅₀ = 8 μM) |

Industrial and Materials Science Applications

Coordination Chemistry

The imidazole nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu), forming complexes with applications in catalysis and photovoltaics. For example, Pd-imidazole complexes catalyze Suzuki-Miyaura couplings with >90% yield .

Organic Electronics

Thin films of the compound exhibit:

-

Bandgap: 3.2 eV (UV-vis spectroscopy)

-

Charge Mobility: 0.15 cm²/V·s (Hall effect measurements), suitable for OLED hole-transport layers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume